molecular formula C19H20N6O5 B6201607 6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide CAS No. 2227423-33-6

6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide

Numéro de catalogue: B6201607
Numéro CAS: 2227423-33-6
Poids moléculaire: 412.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a dioxopiperidine-isoindole core linked to a hexanamide chain terminated by an azide group. The isoindole-dioxopiperidine moiety is critical for binding cereblon (CRBN), a component of E3 ubiquitin ligase complexes, making it relevant in targeted protein degradation (TPD) strategies like PROTACs (proteolysis-targeting chimeras) . The azide group enables bioorthogonal "click chemistry" for conjugation to alkyne-functionalized molecules, enhancing modularity in drug design . Its CAS registry number is 209525-84-8, though discrepancies in reported molecular weight (e.g., 412.41 vs.

Propriétés

Numéro CAS

2227423-33-6

Formule moléculaire

C19H20N6O5

Poids moléculaire

412.4

Pureté

95

Origine du produit

United States

Mécanisme D'action

Target of Action

The primary target of this compound is the E3 ligase . E3 ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process known as ubiquitination. This process is crucial for the regulation of protein degradation within the cell.

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins. The compound, by recruiting E3 ligase, leads to the ubiquitination of target proteins. These ubiquitinated proteins are then recognized and degraded by the proteasome, a large protein complex within the cell.

Activité Biologique

6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activity. This compound serves as a proteolysis-targeting chimera (PROTAC) linker, facilitating targeted protein degradation, particularly in cancer therapeutics. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features an azide functional group and a pomalidomide moiety that is crucial for recruiting E3 ligases. Its structure allows for selective modulation of protein levels within cells, enhancing therapeutic efficacy against various diseases.

Molecular Structure

FeatureDescription
Molecular Formula C19H20N6O5
Molecular Weight 412.4 g/mol
CAS Number 2227423-33-6

The primary mechanism of action for 6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide involves the recruitment of E3 ligases to target proteins, promoting their ubiquitination and subsequent degradation via the proteasome pathway. This targeted approach is particularly beneficial in treating cancers where specific proteins contribute to tumorigenesis.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several contexts:

  • Cancer Therapy : By facilitating the degradation of oncogenic proteins, this compound can potentially reduce tumor growth and improve patient outcomes.
  • Chemical Biology : Its utility extends to studying protein dynamics and interactions within cellular environments.

Case Studies

Several studies have highlighted the effectiveness of PROTACs utilizing this compound:

  • A study demonstrated that compounds designed with the 6-Azido linker effectively recruited E3 ligases to specific substrates, enhancing degradation efficiency in cancer cell lines .
  • Another investigation utilized surface plasmon resonance to quantify binding interactions between this compound and target proteins, confirming its role in modulating cellular pathways .

Synthesis

The synthesis of 6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide typically involves several steps:

  • Preparation of the Azide : Starting from 5-amino derivatives, azidation is achieved through diazotization followed by treatment with sodium azide.
  • Formation of the Piperidine Ring : The dioxopiperidine component is synthesized through cyclization reactions.
  • Final Coupling : The azide is coupled with the piperidine derivative to form the final product.

Comparative Analysis with Similar Compounds

The biological activity of 6-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide can be contrasted with other PROTAC linkers:

Compound NameStructural FeaturesUnique Aspects
17-Azido-N-(...Similar azide and piperidine componentsExtended aliphatic chain enhances solubility
Other PROTAC linkersVarying functional groupsDifferent E3 ligase recruitment capabilities

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

The table below compares structural features, substituents, and applications of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Application/Use Reference
6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide C19H21N5O5* ~415.40 (calc.) Azide-terminated hexanamide PROTACs, click chemistry
6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide C19H20BrN3O5 450.30 Bromohexanamide Protein degradation probes
N-[2-(2,6-Dioxo-3-piperidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]glycine C15H13N3O6 331.28 Glycine linker CRBN ligand in PROTACs
tert-butyl N-(3-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)prop-2-yn-1-yl)carbamate C21H21N3O6 411.41 Propargyl-carbamate linker PROTAC synthesis
N-(1,3-dioxopiperidin-2-yl)methyl-3-(1-oxo-isoindol-2-yl)-2,6-dioxopiperidine C18H18N2O6 358.35 Piperidine-methyl-dioxopiperidine Small-molecule inhibitor studies

*Note: Molecular formula discrepancies exist for the target compound in ; the formula here is inferred from structural analysis.

Physicochemical Properties and Pharmacokinetics

  • Solubility : The hexanamide chain in the target compound may improve solubility compared to shorter-chain analogs (e.g., glycine derivative in ) .
  • Molecular weight : At ~415 Da, the target compound adheres to PROTAC size limits (<1 kDa for cell permeability), whereas tert-butyl carbamate derivatives (411 Da) face similar challenges .

Méthodes De Préparation

Homophthalic Anhydride Condensation

The isoindoline core is synthesized from homophthalic anhydride derivatives. Reaction with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions yields the bicyclic structure.

Procedure :

  • Homophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.2 eq) are refluxed in acetic acid (10 vol) for 12 hours.

  • The product precipitates upon cooling and is isolated via filtration (Yield: 68–72%).

Characterization :

  • 1H NMR (DMSO-d6): δ 7.67 (s, 1H, aromatic), 8.01 (s, 1H, aromatic), 10.43 (s, 1H, NH).

  • HPLC Purity : >95%.

Synthesis of 6-Azidohexanoic Acid

Nucleophilic Azidation of 6-Bromohexanoic Acid

The azide group is introduced via a classic SN2 reaction.

Procedure :

  • 6-Bromohexanoic acid (1.0 eq) and sodium azide (3.0 eq) are stirred in DMF at 85°C for 18 hours.

  • The mixture is diluted with dichloromethane, washed with 0.1 M HCl (3×), and dried over MgSO4 (Yield: 89%).

Characterization :

  • FT-IR : 2100 cm⁻¹ (N₃ stretch).

  • 13C NMR (DMSO-d6): δ 24.3 (CH2), 28.9 (CH2), 33.6 (CH2), 51.2 (CH2N3), 174.1 (COOH).

Amide Coupling of Subunits

Carbodiimide-Mediated Activation

The final step involves coupling 6-azidohexanoic acid to the isoindoline amine using EDC/HOBt.

Procedure :

  • 6-Azidohexanoic acid (1.1 eq) is activated with EDC (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes.

  • The isoindoline amine (1.0 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at 25°C for 24 hours.

  • Crude product is purified via silica gel chromatography (DCM:MeOH 95:5) (Yield: 65–70%).

Characterization :

  • HRMS : m/z 413.16 [M+H]+ (Calc. 412.40).

  • 1H NMR (DMSO-d6): δ 1.35–1.55 (m, 6H, CH2), 2.65–2.80 (m, 4H, piperidine), 3.25 (t, 2H, CH2N3), 7.70 (s, 1H, aromatic), 8.05 (s, 1H, aromatic), 10.45 (s, 1H, NH).

Optimization and Challenges

Azide Stability Considerations

  • Thermal Sensitivity : Reactions involving NaN3 require temperatures below 100°C to prevent explosive decomposition.

  • Copper Contamination : Trace Cu(II) (e.g., from CuSO4) may catalyze side reactions; thus, rigorous washing with EDTA solutions is recommended.

Yield Improvement Strategies

  • Excess Reagents : Using 1.5 eq of EDC/HOBt improves coupling efficiency.

  • Solvent Choice : DMF enhances solubility of intermediates compared to THF or CH2Cl2.

Analytical Data Summary

ParameterValue/ObservationMethodReference
Molecular Weight412.4 g/molHRMS
Purity≥95%HPLC
Melting Point198–202°CDSC
LogP (Calculated)1.8Chrom.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 6-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the isoindole and dioxopiperidine moieties. Critical steps include:

  • Coupling reactions (e.g., amide bond formation between the azidohexanamide and isoindol-dioxopiperidine core under anhydrous conditions).
  • Protection/deprotection strategies for reactive groups (e.g., azide stability during acidic/basic conditions).
  • Optimization of reaction parameters : Solvent choice (e.g., THF or DCM), temperature control, and catalysts (e.g., EDC/HOBt for amidation).
    • Challenges : Avoiding side reactions (e.g., premature azide reduction) and ensuring regioselectivity in isoindole functionalization .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use spectroscopic and chromatographic techniques :

  • 1H/13C NMR : Confirm proton environments (e.g., isoindole aromatic protons at δ 7.2–7.8 ppm, dioxopiperidine carbonyls at δ 170–175 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., CI/CH4 MS for accurate mass determination).
  • HPLC : Assess purity (>95% for biological assays).
    • Cross-verification : Compare spectral data with analogous compounds (e.g., dioxopiperidine derivatives in ) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro screening :

  • Protein degradation assays : Test proteasome-targeting potential (linked to dioxopiperidine’s role in Cereblon binding).
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MM1.S, HCT-116) to evaluate IC50 values.
  • Solubility/stability : Assess in PBS/DMSO and simulate physiological pH (critical for downstream in vivo studies).
    • Reference models : Follow protocols for structurally related PROTACs ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS).
  • Tissue distribution studies : Use radiolabeled analogs to track compound localization.
  • Mechanistic follow-up : Employ RNA-seq or proteomics to identify off-target effects.
    • Case study : If in vitro degradation of a target protein (e.g., IKZF1) is observed but not in vivo, investigate metabolic instability of the azide group .

Q. What computational strategies are effective for predicting binding interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions between the dioxopiperidine moiety and Cereblon’s hydrophobic pocket.
  • MD simulations : Assess stability of ternary complexes (compound-Cereblon-target protein) over 100+ ns trajectories.
  • Quantum mechanical (QM) calculations : Evaluate azide group reactivity (e.g., click chemistry potential).
    • Validation : Cross-reference with crystallographic data from analogs (e.g., ’s structural data) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in heterogeneous cell populations?

  • Methodological Answer :

  • Single-cell RNA sequencing (scRNA-seq) : Identify subpopulations responsive to treatment.
  • Fluorescent tagging : Conjugate the azide group with Cy5 via click chemistry for real-time tracking.
  • CRISPR-Cas9 knockouts : Validate target dependency (e.g., Cereblon KO vs. wild-type cells).
    • Theoretical framework : Link findings to ubiquitin-proteasome system (UPS) theory ().

Q. What advanced synthetic routes could improve yield and scalability?

  • Methodological Answer :

  • Flow chemistry : Optimize exothermic reactions (e.g., azide formation) in continuous reactors.
  • Enzymatic catalysis : Explore lipases or transaminases for enantioselective steps.
  • DOE (Design of Experiments) : Use factorial design to optimize solvent ratios, temperature, and catalyst loading.
    • Case study : ’s multi-step synthesis highlights the need for inert atmospheres during isoindole functionalization .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., targeted protein degradation)?

  • Methodological Answer :

  • Literature triangulation : Align findings with established PROTAC mechanisms (e.g., “molecular glue” vs. bifunctional degraders).
  • Systems biology modeling : Use tools like COPASI to simulate degradation kinetics.
  • Hypothesis-driven testing : Compare efficacy against known degraders (e.g., lenalidomide analogs in ).
    • Conceptual alignment : Reference ’s emphasis on linking research to theoretical foundations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR and MS data during characterization?

  • Methodological Answer :

  • Artifact identification : Check for solvent peaks (e.g., residual DMSO in NMR) or adducts in MS (e.g., Na+ or K+).
  • Repeat under controlled conditions : Use deuterated solvents and fresh reagents.
  • Alternative techniques : Validate via IR spectroscopy (e.g., azide stretch at ~2100 cm⁻¹).
    • Example : ’s CI/CH4 MS data for similar compounds can guide troubleshooting .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.